4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked thiazole moiety at position 4. Its structure combines multiple pharmacophores, including the thiadiazole ring (known for antimicrobial and anticancer activity) and the thiazole group (implicated in enzyme inhibition and antifungal effects).
Properties
IUPAC Name |
4-butoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S3/c1-2-3-9-26-13-6-4-12(5-7-13)15(25)21-17-22-23-18(29-17)28-11-14(24)20-16-19-8-10-27-16/h4-8,10H,2-3,9,11H2,1H3,(H,19,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAUTLROVNGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies that highlight its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and thiadiazole moieties. The synthetic pathway often employs reagents such as thiosemicarbazide and various alkyl halides under controlled conditions to yield the desired benzamide derivative.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing thiazole and thiadiazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial and Antifungal Activity : Compounds similar to this compound have shown promising results against various bacterial strains and fungi. A study reported that thiazole-substituted oxadiazole derivatives exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines, including breast (MCF7), prostate (PC3), and colon (HCT116) cancer cells. In vitro assays indicated that certain derivatives displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanisms involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit EGFR and Src kinases, which are critical in cancer progression .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
- A study conducted by Walid Fayad identified a novel anticancer compound through screening a library against multicellular spheroids, revealing significant growth inhibition in treated groups .
Comparative Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Benzamide Group
The benzamide substituent significantly influences bioactivity and physicochemical properties. Key comparisons include:
Thioether-Linked Moieties
Variations in the thioether side chain modulate target specificity:
- Piperidine-Based Thioethers (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives): Exhibited acetylcholinesterase (AChE) inhibition (IC₅₀: 0.8–5.2 μM) due to piperidine’s basicity interacting with the enzyme’s catalytic site.
Thiazole-Linked Thioethers (Target Compound):
Anticancer Activity Comparison
1,3,4-Thiadiazoles with acrylamide or pyridone substituents (e.g., compound 7c from ) showed pro-apoptotic effects in cancer cells (IC₅₀: 12–45 μM). The target compound’s thiazole-thioether chain may enhance DNA intercalation or topoisomerase inhibition, though experimental data are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
